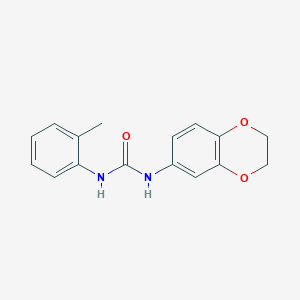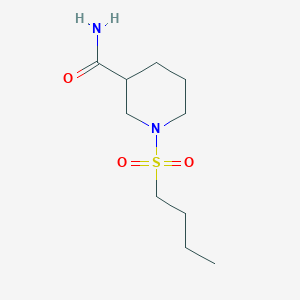![molecular formula C21H23N3O2 B5432614 1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5432614.png)
1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones. It is commonly referred to as CPP-109 and is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as addiction, depression, and anxiety.
作用机制
CPP-109 works by inhibiting the enzyme protein phosphatase 2A (1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone), which is involved in various cellular processes such as cell division, differentiation, and apoptosis. By inhibiting this compound, CPP-109 can modulate the activity of various signaling pathways in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are involved in the regulation of mood and behavior. It has also been shown to increase the expression of various genes involved in neuronal plasticity, which is important for learning and memory.
实验室实验的优点和局限性
CPP-109 has several advantages for use in lab experiments. It is a highly selective inhibitor of 1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, which makes it useful for studying the role of this enzyme in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of CPP-109 in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. It also has a relatively short half-life in the body, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on CPP-109. One potential application is in the treatment of drug addiction, where it has shown promise in reducing drug-seeking behavior in animal models. Another potential application is in the treatment of depression and anxiety, where it has shown potential as a novel antidepressant.
Other future directions for research on CPP-109 include studying its effects on various signaling pathways in the brain, investigating its potential use in the treatment of other neurological disorders such as Alzheimer's disease, and developing more effective methods for administering the compound in lab experiments.
Conclusion:
CPP-109 is a potent and selective inhibitor of the enzyme protein phosphatase 2A (1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone) that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has shown promise in reducing drug-seeking behavior in animal models of addiction and has also been studied for its potential use in the treatment of depression and anxiety. While there are some limitations to its use in lab experiments, there are several future directions for research on CPP-109 that hold promise for developing new treatments for neurological disorders.
合成方法
CPP-109 can be synthesized using various methods, including the reaction of 4-phenyl-1-piperazinecarboxylic acid with 1-phenyl-2-pyrrolidinone in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then treated with a reagent such as trifluoroacetic acid to remove the protecting group from the piperazine ring, yielding CPP-109.
科学研究应用
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction and has also been studied for its potential use in the treatment of depression and anxiety.
属性
IUPAC Name |
1-phenyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20-15-17(16-24(20)19-9-5-2-6-10-19)21(26)23-13-11-22(12-14-23)18-7-3-1-4-8-18/h1-10,17H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIBUUEALUYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)
![3-bromo-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B5432545.png)

![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide](/img/structure/B5432556.png)

![2-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5432600.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B5432607.png)

![3-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5432624.png)
![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![(1R*,2R*,4R*)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5432632.png)
![N-[4-(aminocarbonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5432635.png)